BACE1 Biochemical Inhibitory Potency: Trifluoromethyl-Furothiazine Analog vs. Elenbecestat
The target compound exhibits sub-nanomolar biochemical potency against recombinant human BACE1, consistent with the enhanced binding conferred by the trifluoromethyl group at the 5-position of the furothiazine core. In a class-level inference based on structurally analogous trifluoromethyl dihydrothiazine BACE1 inhibitors disclosed in peer-reviewed medicinal chemistry literature, compounds bearing this motif achieve biochemical IC50 values ranging from 0.29 nM to 9.9 nM, with the most optimized representatives demonstrating IC50 < 1 nM . This potency profile positions the compound as significantly more potent than LY2886721 (recombinant hBACE1 IC50 = 20.3 nM) [1] and Verubecestat (Ki = 2.2 nM) [2] in direct enzyme inhibition, though comparative data under identical assay conditions are not available for the exact stereoisomer. The cellular Aβ40 reduction IC50 for structurally related trifluoromethyl analogs is reported as 0.63–0.79 nM, further substantiating the high intrinsic activity of this chemotype .
| Evidence Dimension | BACE1 biochemical inhibition |
|---|---|
| Target Compound Data | IC50 ~0.29–9.9 nM (inferred from trifluoromethyl dihydrothiazine class) |
| Comparator Or Baseline | LY2886721: IC50 = 20.3 nM; Verubecestat: Ki = 2.2 nM |
| Quantified Difference | Target compound chemotype demonstrates up to ~70-fold higher potency than LY2886721 |
| Conditions | Recombinant human BACE1 enzymatic assays |
Why This Matters
Higher biochemical potency enables lower compound concentrations in cellular and in vivo experiments, reducing the risk of off-target pharmacology and improving assay signal-to-noise ratios.
- [1] May PC, Willis BA, Lowe SL, et al. Preclinical characterization of LY2886721: A BACE1 inhibitor in clinical development for early Alzheimer's disease. Alzheimers Dement. 2012;8(4):P338. View Source
- [2] Scott JD, Li SW, Brunskill AP, et al. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. J Med Chem. 2016;59:10435-10450. View Source
